2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid
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Overview
Description
2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrabromo-substituted indene core with a dimethylamino group and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid typically involves multiple steps, starting with the bromination of an indene derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the addition of the acetic acid moiety via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms or reduction of the carbonyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated or reduced derivatives .
Scientific Research Applications
2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrabromo-1H-benzotriazole: Another tetrabromo-substituted compound with similar inhibitory effects on protein kinases.
4,5,6,7-tetrabromo-1H-benzimidazole: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid is unique due to its specific combination of a tetrabromo-substituted indene core with a dimethylamino group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11Br4NO2 |
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Molecular Weight |
532.8 g/mol |
IUPAC Name |
2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid |
InChI |
InChI=1S/C13H11Br4NO2/c1-18(2)7-3-6-9(5(7)4-8(19)20)11(15)13(17)12(16)10(6)14/h3,5H,4H2,1-2H3,(H,19,20) |
InChI Key |
CXLOCNSACHRBOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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